

Linearity Ranges of Levonorgestrel LC-MS/MS Assays

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Compound Focus: Norgestrel-d5

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The following table consolidates experimental data from validated methods, which can serve as a benchmark for expected performance.

Analytical Method Focus	Sample Matrix	Internal Standard Used	Linearity Range for Levonorgestrel (or Norgestrel)	Lower Limit of Quantification (LLOQ)	Key Sample Preparation Technique
Quantification of LNG from subdermal implants [1]	Human Plasma	D-(-)-norgestrel-d7	49.6 to 1500 pg/mL (≈ 0.05 to 1.5 ng/mL)	49.6 pg/mL	Liquid-liquid extraction (tert-Butyl methyl ether)
Expanded panel for synthetic progestins [2]	Human Serum	LNG-d6	0.009 to 10 ng/mL	0.009 ng/mL	Supported Liquid Extraction (SLE+)
Quantification of LNG from Intrauterine Devices (IUDs) [3]	Human Serum	Sixfold deuterated norgestrel	0.05 to 1.50 ng/mL	0.05 ng/mL	Liquid-liquid extraction (diethyl ether) with online SPE

Analytical Method Focus	Sample Matrix	Internal Standard Used	Linearity Range for Levonorgestrel (or Norgestrel)	Lower Limit of Quantification (LLOQ)	Key Sample Preparation Technique
Quantitative determination of norgestrel [4]	Human Serum	Norethisterone	0.2 to 50 ng/mL	0.2 ng/mL	Information not specified in abstract
Bioanalysis in rat plasma [5]	Rat Plasma	Not specified for LNG	0.5 to 50 ng/mL	0.5 ng/mL	Liquid-liquid extraction (hexane:ethyl acetate)

Detailed Experimental Protocols

Here are the methodologies for the key assays from the search results to provide supporting experimental data.

Highly Sensitive Assay for Subdermal Implant Studies [1]

- **Chromatography:** A Fortis C18 (3 μ m, 100mm \times 2.1mm) column was used. The mobile phase was a gradient of (A) water with 0.1% NH₄OH and (B) methanol with 0.1% NH₄OH, flowing at 400 μ L/min.
- **Mass Spectrometry:** Detection was via a triple quadrupole mass spectrometer with **electrospray ionization (ESI) in positive polarity mode**. The Multiple Reaction Monitoring (MRM) transition for LNG was **m/z 313.2 \rightarrow 245.2**.
- **Sample Preparation:** 500 μ L of plasma underwent liquid-liquid extraction with 4 mL of tert-Butyl methyl ether. The organic layer was evaporated and the residue was reconstituted for analysis.
- **Validation:** The method was validated over the range of 49.6 to 1500 pg/mL and used to support a drug interaction study in women with HIV.

Expanded Panel for Contraceptive Compliance Checking [2]

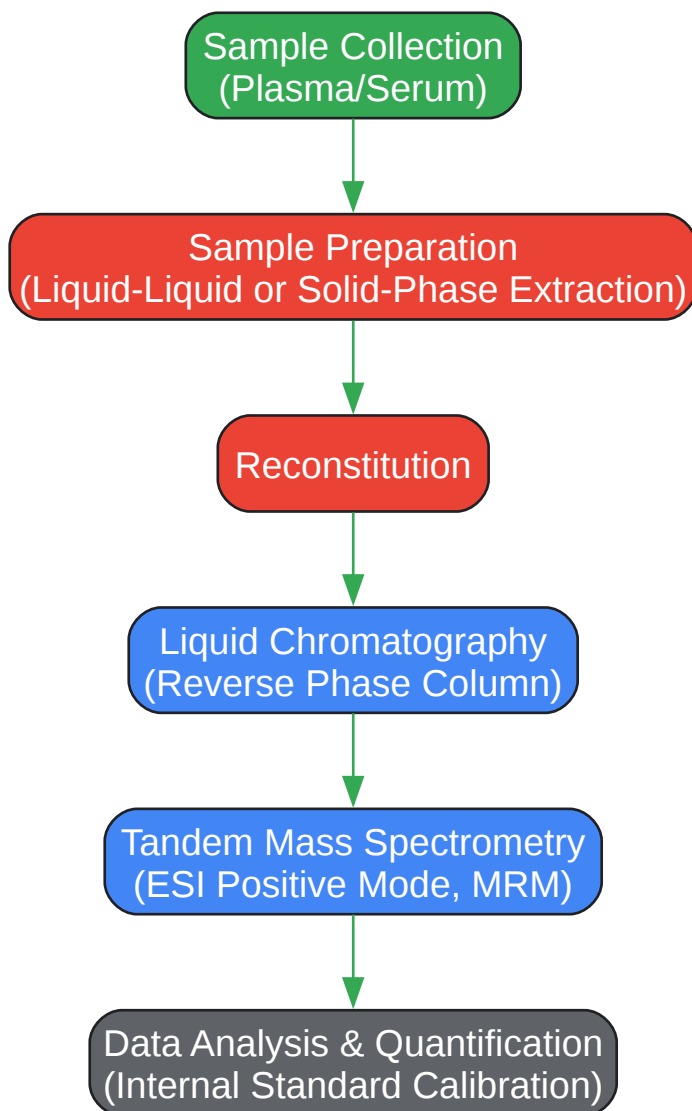
- **Chromatography:** Separation was achieved on a Raptor Biphenyl column (50 mm \times 2.1 mm, 2.7 μ m) with a gradient of water with 0.15 mM ammonium fluoride and methanol at a flow rate of 0.5

mL/min.

- **Mass Spectrometry:** A triple quadrupole MS with **heated ESI** was used. LNG was detected in **positive ion mode** with an MRM transition (specifics in supplemental data).
- **Sample Preparation:** 200 μ L of serum was processed using a **supported liquid extraction (SLE+) plate** with elution by dichloromethane.
- **Validation:** The method simultaneously quantified 11 progestins and was validated with an LLOQ of 0.009 ng/mL for most analytes, including LNG.

Workflow of a Typical LC-MS/MS Bioanalysis Method

The diagram below outlines the general workflow used in these validated methods, from sample collection to data analysis.



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Key Insights for Your Comparison Guide

- **Deuterated Standards are Crucial:** All modern, sensitive methods employ a deuterated internal standard (like norgestrel-d7 or d6) to correct for sample loss and ion suppression, improving accuracy and precision [1] [2] [3].
- **Sensitivity Dictates Design:** The required lower limit of quantification drives method choices. Studies of low-dose formulations (e.g., implants, IUDs) use highly sensitive methods with LLOQs of 0.009-0.05 ng/mL, requiring sophisticated sample preparation and detection [1] [2] [3].
- **Extraction Technique Selection:** The choice between liquid-liquid extraction and solid-phase extraction depends on the desired sensitivity, throughput, and matrix complexity [1] [2].

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To cite this document: Smolecule. [Linearity Ranges of Levonorgestrel LC-MS/MS Assays]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1817803#norgestrel-d5-linearity-range-lc-ms-ms-assay>]

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